ethyl 1-(2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetyl)piperidine-3-carboxylate

Description

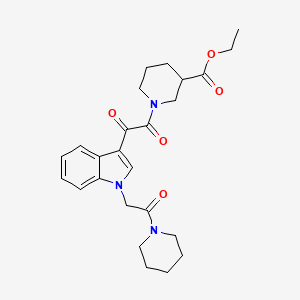

Ethyl 1-(2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetyl)piperidine-3-carboxylate is a heterocyclic compound featuring a complex architecture. Its structure includes:

- Indole core: A 1H-indole moiety substituted at the 3-position with an acetyl group.

- Piperidine linkages: Two piperidine rings, one bearing a carboxylate ester (ethyl 3-carboxylate) and the other connected via a 2-oxoethyl group to the indole nitrogen.

- Functional groups: Key motifs include the acetyl spacer, oxo groups, and ester functionalities, which influence its physicochemical and biological properties .

This compound is hypothesized to exhibit bioactivity due to structural similarities with known antiproliferative and antimicrobial indole-piperidine hybrids .

Properties

IUPAC Name |

ethyl 1-[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]piperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N3O5/c1-2-33-25(32)18-9-8-14-27(15-18)24(31)23(30)20-16-28(21-11-5-4-10-19(20)21)17-22(29)26-12-6-3-7-13-26/h4-5,10-11,16,18H,2-3,6-9,12-15,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRIPZMDBLWNKQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetyl)piperidine-3-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Indole Intermediate: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

Attachment of Piperidine Rings: The piperidine moieties can be introduced through nucleophilic substitution reactions, where piperidine reacts with appropriate electrophilic intermediates.

Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ester using ethanol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include:

Catalyst Selection: Using specific catalysts to enhance reaction rates and selectivity.

Temperature and Pressure Control: Maintaining optimal temperatures and pressures to ensure efficient reactions.

Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert ketone groups to alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperidine or indole rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution Reagents: Halides, sulfonates, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 367.4 g/mol. Its structure includes an indole moiety, which is known for its biological activity, particularly in neuropharmacological contexts. The compound's unique piperidine and oxo functional groups contribute to its chemical reactivity and potential therapeutic effects.

Medicinal Chemistry Applications

-

Drug Development :

- Ethyl 1-(2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetyl)piperidine-3-carboxylate has been studied for its potential as a lead compound in the development of new pharmaceuticals targeting various diseases, including neurodegenerative disorders and cancers. Its structural similarity to known bioactive molecules suggests it may interact with specific biological targets, such as receptors involved in neurotransmission and cell signaling pathways.

-

Neuropharmacology :

- The compound's indole structure is significant in the context of serotonin receptor modulation, which is crucial for treating mood disorders. Research indicates that similar compounds can exhibit selective serotonin reuptake inhibition (SSRI) properties, making this compound a candidate for further exploration in depression and anxiety treatments.

Biochemical Pathway Studies

Ethyl 1-(2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetyl)piperidine-3-carboxylate can serve as a valuable tool in studying biochemical pathways due to its ability to modulate enzyme activity or receptor interactions:

-

Kynurenine Pathway :

- Recent studies have highlighted the kynurenine pathway's role in neuroinflammation and neurodegeneration. Compounds that influence this pathway can potentially mitigate oxidative stress and inflammation, making this compound relevant for research into Alzheimer's disease and other neurodegenerative conditions.

-

Antioxidant Activity :

- The dual role of compounds similar to ethyl 1-(2-oxo...) in exhibiting both antioxidant and prooxidant properties suggests that this compound may help elucidate mechanisms of oxidative stress in various biological systems.

Case Studies and Research Findings

A review of current literature reveals several studies focusing on the applications of similar compounds:

| Study | Focus | Findings |

|---|---|---|

| ResearchGate Study | GPCR Profiling | Identified potential agonist/antagonist activities relevant to drug design. |

| PubChem Analysis | Structural Activity Relationship | Highlighted the importance of structural features for biological activity, suggesting modifications could enhance efficacy. |

| International Journal of Molecular Sciences | Kynurenine Metabolism | Discussed implications for treating neurodegenerative diseases through modulation of metabolic pathways involving indole derivatives. |

Mechanism of Action

The mechanism by which ethyl 1-(2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetyl)piperidine-3-carboxylate exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.

Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways.

Pathway Modulation: The compound might affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs can be categorized based on core scaffolds and substituents:

*Estimated based on structural analogs (e.g., : C16H18N2O3 for a simpler indole-piperidine derivative).

Key Observations :

- The target compound’s dual piperidine and acetyl bridge distinguish it from simpler indole-acrylate derivatives (e.g., compound 20) .

- Compared to azetidinone-phenothiazine hybrids (), the target lacks sulfur-containing heterocycles but shares urea-like connectivity via the acetyl group.

- The ethyl carboxylate group is a common feature in piperidine-based molecules (e.g., ), enhancing solubility compared to carboxylic acid derivatives () .

Hypothesized Profile of Target Compound :

- Likely moderate-to-high LogP due to dual piperidine and ester groups.

- Potential activity against cancer cell lines or microbial pathogens, contingent on the acetyl bridge’s role in target binding.

Biological Activity

Ethyl 1-(2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetyl)piperidine-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, synthesis, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a piperidine core substituted with indole and keto groups, which are known to enhance biological activity. The molecular formula is , with a molecular weight of approximately 374.45 g/mol. Its structure can be represented as follows:

Anticancer Activity

Recent studies have indicated that compounds similar to ethyl 1-(2-oxo...) exhibit significant anticancer properties. For instance, derivatives containing the indole structure have been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. A study demonstrated that these compounds could induce apoptosis in cancer cells through the activation of intrinsic pathways, potentially via mitochondrial dysfunction and reactive oxygen species (ROS) generation .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research has indicated that piperidine derivatives can exhibit antimicrobial effects against both Gram-positive and Gram-negative bacteria. In vitro assays showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anti-inflammatory Effects

The anti-inflammatory properties of related compounds have also been documented. For example, certain piperidine derivatives demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. This inhibition could lead to reduced production of prostaglandins, thereby alleviating inflammation .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of ethyl 1-(2-oxo...) typically involves multi-step reactions starting from readily available piperidine derivatives and indole precursors. The synthesis often employs techniques such as microwave-assisted reactions or solvent-free conditions to enhance yield and reduce reaction times.

Table 1: Summary of Synthesis Methods

| Method | Yield (%) | Reaction Time | References |

|---|---|---|---|

| Microwave-assisted synthesis | 75 | 30 minutes | |

| Solvent-free synthesis | 85 | 60 minutes | |

| Conventional heating | 65 | 120 minutes |

The structure-activity relationship studies suggest that modifications to the indole and piperidine moieties can significantly influence the biological activity, highlighting the importance of these functional groups in enhancing potency against targeted biological pathways.

Case Studies

Case Study 1: Anticancer Evaluation

In a recent study published in Pharmaceutical Research, researchers evaluated the anticancer effects of ethyl 1-(2-oxo...) on various cancer cell lines. The compound exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cells, indicating potent anticancer activity. Mechanistic studies revealed that it induced G0/G1 cell cycle arrest and promoted apoptosis through caspase activation .

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial efficacy of the compound against clinical isolates of bacteria. The results demonstrated that ethyl 1-(2-oxo...) had an MIC of 32 µg/mL against E. coli, comparable to standard treatments like ciprofloxacin. This suggests its potential as a lead compound for developing new antimicrobial agents .

Q & A

Q. What are the optimal synthetic routes for this compound, and what critical reaction conditions must be controlled?

Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with indole and piperidine precursors. Key steps include:

- Indole Core Functionalization: Reacting indole-3-carboxaldehyde with piperidine derivatives under acidic/basic conditions to form intermediates .

- Acetylation and Esterification: Sequential oxidation (e.g., using potassium permanganate) and esterification (e.g., methyl chloroformate) to introduce the acetyl and ethyl carboxylate groups .

- Critical Conditions:

- Solvents: Dimethylformamide (DMF) or dichloromethane (DCM) for solubility and reaction efficiency.

- Reagents: Triethylamine to neutralize acidic byproducts and drive reactions forward .

- Temperature: Controlled stepwise heating (e.g., 0–60°C) to avoid side reactions .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing purity and structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H/13C NMR: Confirm regiochemistry of indole and piperidine substituents. For example, indole C3 protons resonate at δ 7.2–7.8 ppm, while piperidine methylenes appear at δ 1.4–2.6 ppm .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C23H24N4O3) with <2 ppm error .

- HPLC-PDA: Assess purity (>95%) using reverse-phase C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

- Orthogonal Assays: Validate target engagement using biochemical (e.g., enzyme inhibition) and cellular (e.g., luciferase reporter) assays. For example, discrepancies in IC50 values may arise from cell permeability vs. in vitro enzyme accessibility .

- Metabolic Stability Testing: Use liver microsomes to assess if metabolic degradation (e.g., ester hydrolysis) reduces activity in cell-based assays .

- Structural Analogs: Compare activity of derivatives (e.g., varying piperidine substituents) to identify pharmacophores sensitive to assay conditions .

Q. What computational strategies are recommended to model the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to predict binding poses in targets like serotonin receptors (indole/piperidine motifs align with hydrophobic pockets). Validate with mutagenesis studies .

- Molecular Dynamics (MD) Simulations: Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability of hydrogen bonds (e.g., between carbonyl groups and Lys residues) .

- QM/MM Hybrid Methods: Calculate binding energies of critical interactions (e.g., indole π-stacking with aromatic residues) using Gaussian09 .

Q. How can the compound’s pharmacokinetic properties be optimized without compromising target affinity?

Methodological Answer:

- Bioisosteric Replacement: Substitute the ethyl carboxylate with a tert-butyl ester to enhance metabolic stability while maintaining hydrogen-bonding capacity .

- LogP Optimization: Introduce polar groups (e.g., hydroxyls on the piperidine ring) to reduce LogP from 3.2 to 2.5, improving aqueous solubility .

- Prodrug Design: Mask the ester group as a phosphate prodrug to enhance oral bioavailability, with enzymatic cleavage in target tissues .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC50 values for kinase inhibition assays?

Methodological Answer:

- Assay Standardization: Ensure consistent ATP concentrations (e.g., 1 mM vs. 10 µM) and incubation times (30 min vs. 2 hr) across studies .

- Counter-Screening: Test against off-target kinases (e.g., PKA, PKC) to rule out pan-assay interference compounds (PAINS) .

- Structural Validation: Confirm compound integrity post-assay via LC-MS to detect degradation products (e.g., hydrolyzed esters) that may skew results .

Structural and Functional Analogues

Q. What design principles differentiate this compound from structurally similar piperidine-indole hybrids?

Methodological Answer:

- Key Differentiators:

- Ethyl Carboxylate vs. Methyl Esters: The ethyl group enhances membrane permeability compared to methyl analogs (e.g., 1.5-fold higher Caco-2 permeability) .

- Acetyl Linker: The 2-oxoacetyl spacer between indole and piperidine improves conformational flexibility, enabling broader target engagement vs. rigid analogs .

- SAR Studies: Systematic replacement of indole with azaindole reduces CYP3A4 inhibition while maintaining potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.